2-chloropyridine-3,4-dicarboxylic Acid
Overview
Description
2-Chloropyridine-3,4-dicarboxylic acid is a chemical compound with the CAS Number: 215306-02-8 and a molecular weight of 201.57 . It is a solid substance stored under an inert atmosphere at 2-8°C .
Synthesis Analysis
2-Chloropyridine is synthesized by combining pyridine with chlorine in a single process . When 2-chloropyridine is first created, it undergoes additional reactions to form 2, 6-dichloropyridine . Alternatively, pyridine-N-oxides can be used to easily manufacture 2-chloropyridines in high yield .Chemical Reactions Analysis
When nucleophiles are added to 2-Chloropyridine, the heterocycle is transformed into pyridine derivatives with the second and fourth carbons replaced . In order to separate the desired isomer from a mixture of compounds produced by 2-chloropyridine reactions, further workup is usually required .Physical And Chemical Properties Analysis
2-Chloropyridine-3,4-dicarboxylic acid is a solid substance . It is stored under an inert atmosphere at 2-8°C .Scientific Research Applications
2-Chloropyridine-3,4-dicarboxylic Acid 2-Chloropyridine-3,4-dicarboxylic Acid is a derivative of chloropyridine . Chloropyridine is the chlorine derivative of pyridine and is used as an intermediate in many chemical reactions .
General Uses Chloropyridine is used in the development of pharmaceuticals, agrochemicals, and metal complexes . A process known as “phosphonium salt installation” has been introduced to install heterocyclic phosphines at the 4-position of pyridine as phosphonium salts and then replace them with halide nucleophiles . This strategy is effective for the late-stage halogenation of complicated pharmaceuticals, and it may be used to a wide variety of unactivated pyridines .
Synthesis 2-Choropyridine is made by combining pyridine with chlorine in a single process . When 2-chloropyridine is first created, it undergoes additional reactions to form 2, 6-dichloropyridine . Alternatively, pyridine-N-oxides can be used to easily manufacture 2-chloropyridines in high yield .
Reactions When nucleophiles are added to 2-Chloropyridine, the heterocycle is transformed into pyridine derivatives with the second and fourth carbons replaced . In order to separate the desired isomer from a mixture of compounds produced by 2-chloropyridine reactions, further workup is usually required .
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Pharmaceuticals and Agrochemicals
- 2-Chloropyridine-3,4-dicarboxylic Acid is a derivative of chloropyridine, which is used in the development of pharmaceuticals and agrochemicals .
- A process known as “phosphonium salt installation” has been introduced to install heterocyclic phosphines at the 4-position of pyridine as phosphonium salts and then replace them with halide nucleophiles . This strategy is effective for the late-stage halogenation of complicated pharmaceuticals, and it may be used to a wide variety of unactivated pyridines .
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Synthesis of Benzocanthinones
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Synthesis of Heterocyclic Analogues of Xanthone
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Preparation of 2-Pyridyl 2-Chloropyridine-3-Carboxylate
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Synthesis of Anti-Inflammatory and Analgesic Pralofen
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Intermediate for Herbicides
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Catalyst in the One-Pot Pyrrolation/Cyclization of Anthranilic Acids
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Preparation of Pyridylmercaptoacetic Acid
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Synthesis of Disopyramide and Chlorphenamine
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Agricultural Business
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Medicinal Use
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Synthesis of 2-Chloropyridine
Safety And Hazards
This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315-H319-H335, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and to rinse cautiously with water in case of contact with eyes .
properties
IUPAC Name |
2-chloropyridine-3,4-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-5-4(7(12)13)3(6(10)11)1-2-9-5/h1-2H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFHNAPSEFZPIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376262 | |
Record name | 2-chloropyridine-3,4-dicarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloropyridine-3,4-dicarboxylic Acid | |
CAS RN |
215306-02-8 | |
Record name | 2-chloropyridine-3,4-dicarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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